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Compound of Interest

Compound Name: VY-3-135

Cat. No.: B7715557 Get Quote

VY-3-135 is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme

crucial for cancer cell metabolism, particularly under nutrient-stressed conditions.[1][2][3] This

guide provides a detailed comparison of the in vitro and in vivo effects of VY-3-135, offering

insights for researchers and professionals in drug development.

Mechanism of Action
ACSS2 plays a key role in converting acetate into acetyl-CoA, a vital molecule for numerous

cellular processes, including fatty acid synthesis and protein acetylation.[1] In cancer cells,

especially within the hypoxic and nutrient-deprived tumor microenvironment, ACSS2 is often

upregulated to utilize acetate as an alternative carbon source for survival and growth.[4] VY-3-
135 acts as a transition-state mimetic, specifically targeting and inhibiting the enzymatic activity

of ACSS2.[5] This inhibition disrupts the cancer cells' ability to produce acetyl-CoA from

acetate, thereby impeding lipogenesis and other essential functions, ultimately leading to

reduced proliferation and tumor growth.[1][5]
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Caption: Mechanism of ACSS2 inhibition by VY-3-135.
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In Vitro Effects of VY-3-135
In laboratory settings, VY-3-135 has demonstrated potent and specific activity against ACSS2

in various cancer cell lines. It effectively inhibits the metabolic functions dependent on this

enzyme without significantly affecting overall gene expression.[5][6]

Quantitative Data Summary
Parameter Value Cell Lines Tested Reference

ACSS2 IC50 44 ± 3.85 nM
N/A (Biochemical

Assay)
[6]

Effect on Acetate

Incorporation

Complete blockage of

13C2-acetate into

palmitate

SKBr3, BT474, MDA-

MB-468
[5]

Growth Inhibition

Modest growth

inhibition over 72

hours

BT474, SKBr3 [5]

Specificity
No inhibition of

ACSS1 or ACSS3

Recombinant human

enzymes
[2][3]

Experimental Protocols
Cell-Based Acetate Incorporation Assay:

Cell Culture: Breast cancer cell lines (e.g., SKBr3, BT474) are cultured in a medium

containing 59 different nutrients to mimic serum-like conditions.[5]

Treatment: Cells are treated with VY-3-135 (e.g., 1 µM) under hypoxic and low-lipid

conditions to induce metabolic stress.[2][5]

Isotope Tracing:13C2-labeled acetate is added to the culture medium.[5]

Analysis: After a set incubation period (e.g., 24 hours), intracellular metabolites are

extracted. The incorporation of the carbon-13 isotope into fatty acids like palmitate is

measured using mass spectrometry to determine the effect of VY-3-135 on ACSS2 activity.

[2][5]
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Caption: In Vitro Experimental Workflow.

In Vivo Effects of VY-3-135
Preclinical studies using animal models have confirmed the anti-tumor efficacy of VY-3-135,

particularly in tumors with high expression levels of ACSS2.[1] The compound is orally active

and demonstrates favorable pharmacokinetic properties.[2][7]

Quantitative Data Summary
Parameter Result Animal Model Reference

Tumor Growth

Inhibition

Significant decrease

in tumor growth

Brpkp110

(ACSS2high) mouse

TNBC model

[5]

Efficacy in ACSS2low

tumors

Mostly ineffective at

blocking tumor growth

WHIM12 (ACSS2low)

human breast tumor

model

[2]

Dosage and

Administration

100 mg/kg/day (PO or

IP)

BT474 and MDA-MB-

468 xenograft models
[2][3][5]

Effect on Proliferation

Decreased tumor cell

proliferation (Ki67

staining)

Brpkp110 mouse

model
[5]

Immune System

Interaction

Stronger tumor growth

inhibition in immune-

competent mice

Syngeneic mouse

breast cancer models
[8]

Experimental Protocols
Xenograft Tumor Growth Study:
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Animal Model: Immunodeficient mice (e.g., NSG mice) are used.[8]

Tumor Implantation: Human breast cancer cells (e.g., 1x106 BT474 cells) are injected

subcutaneously.[5] For certain models like BT474, a 17β-estradiol pellet is also implanted to

support tumor growth.[5]

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and

treatment groups. VY-3-135 is administered daily via oral gavage (PO) or intraperitoneal (IP)

injection at a dose of 100 mg/kg.[3][5]

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[3]

Endpoint Analysis: At the end of the study (e.g., 30 days), tumors are excised, weighed, and

may be used for further analysis like immunohistochemistry (e.g., Ki67 staining) or mRNA

sequencing.[2][5]
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Caption: In Vivo Experimental Workflow.

Comparison with Alternative ACSS2 Inhibitors
VY-3-135 was developed as a more potent and stable analog of an earlier compound, VY-3-

249.[9] More recently, other ACSS2 inhibitors have been identified with different properties,

such as improved brain permeability.
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Compound Key Features
Primary
Application Focus

Reference

VY-3-135

Potent, stable, orally

active.[2][9] Limited

brain permeability.[10]

Systemic cancers

(e.g., breast cancer).

[1][2]

VY-3-249

Precursor to VY-3-

135; less potent and

stable.[9]

Early-stage research,

proof-of-concept.
[9]

AD-5584 & AD-8007

Novel chemotypes

with significantly

higher brain

permeability

compared to VY-3-

135.[10]

Breast cancer brain

metastases.[10][11]

Recent studies have shown that while VY-3-135 is effective against systemic tumors, novel

inhibitors like AD-5584 and AD-8007 are detected at significantly higher levels in the brain,

making them more suitable candidates for treating brain metastases.[10] In vitro, the cell-killing

effects of these newer compounds are comparable to VY-3-135 in brain metastatic cells.[10]

Conclusion
VY-3-135 is a well-characterized, potent, and specific ACSS2 inhibitor with demonstrated

efficacy in both in vitro and in vivo models of cancer. Its primary effect is the inhibition of

acetate-dependent metabolism, leading to reduced tumor cell proliferation and growth,

especially in tumors with high ACSS2 expression.[1][5] While it serves as a robust tool for

studying systemic cancers, the development of newer analogs with enhanced properties like

brain permeability highlights the ongoing efforts to broaden the therapeutic applications of

ACSS2 inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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